molecular formula C11H12F3NO3 B1517764 Methyl 3-{[3-(trifluoromethoxy)phenyl]amino}propanoate CAS No. 1099680-30-4

Methyl 3-{[3-(trifluoromethoxy)phenyl]amino}propanoate

Cat. No.: B1517764
CAS No.: 1099680-30-4
M. Wt: 263.21 g/mol
InChI Key: MFTWNLLMIDBSCZ-UHFFFAOYSA-N
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Description

Methyl 3-{[3-(trifluoromethoxy)phenyl]amino}propanoate is a chemical compound characterized by its trifluoromethoxy group attached to a phenyl ring, which is further connected to an amino group and a propanoate moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-(trifluoromethoxy)aniline and methyl acrylate.

  • Reaction Conditions: The reaction is usually carried out under basic conditions, using a strong base like sodium hydroxide (NaOH) to deprotonate the aniline, followed by the addition of methyl acrylate.

  • Purification: The product is then purified through recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods:

  • Scale-Up: The process is scaled up in industrial settings using reactors that allow for precise control of temperature and pressure.

  • Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction efficiency.

  • Safety Measures: Industrial production involves stringent safety measures to handle the reactive chemicals and byproducts.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine.

  • Substitution: Substitution reactions can occur at the trifluoromethoxy group or the amino group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary amines.

  • Substitution Products: Halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Biology: It serves as a building block for the development of bioactive compounds. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound's binding affinity and selectivity, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • Methyl 3-(trifluoromethoxy)benzoate: Similar structure but with a benzoate group instead of propanoate.

  • Methyl 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoate: Contains additional fluorine atoms, altering its chemical properties.

This comprehensive overview highlights the significance of Methyl 3-{[3-(trifluoromethoxy)phenyl]amino}propanoate in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

methyl 3-[3-(trifluoromethoxy)anilino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3/c1-17-10(16)5-6-15-8-3-2-4-9(7-8)18-11(12,13)14/h2-4,7,15H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTWNLLMIDBSCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC1=CC(=CC=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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